![molecular formula C9H10N2O2 B13771424 2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)
2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are key components in many pharmaceuticals and agrochemicals. This compound features a benzimidazole core with methoxy and methyl substituents, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol typically involves the cyclization of o-phenylenediamine derivatives with suitable carbonyl compounds. One common method is the reaction of 2-methoxy-5-methylbenzene-1,2-diamine with formic acid or formamide under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time. The choice of solvents and purification methods is also crucial to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methyl-1H-benzo[d]imidazol-1-ol.
Reduction: Formation of 2-methoxy-5-methyl-1,2-dihydro-1H-benzo[d]imidazol-1-ol.
Substitution: Formation of halogenated derivatives such as 2-methoxy-5-methyl-4-bromo-1H-benzo[d]imidazol-1-ol.
Aplicaciones Científicas De Investigación
2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and dyes due to its stable chemical structure.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The methoxy and methyl groups can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-1H-benzo[d]imidazol-1-ol: Lacks the methyl group, which can affect its reactivity and biological activity.
5-Methyl-1H-benzo[d]imidazol-1-ol: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
2-Hydroxy-5-methyl-1H-benzo[d]imidazol-1-ol: The hydroxyl group can significantly alter its chemical properties compared to the methoxy derivative.
Uniqueness
2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol is unique due to the presence of both methoxy and methyl groups, which can synergistically enhance its chemical stability, reactivity, and biological activity. These substituents can also influence its pharmacokinetic properties, making it a valuable compound in drug development and other applications.
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
1-hydroxy-2-methoxy-5-methylbenzimidazole |
InChI |
InChI=1S/C9H10N2O2/c1-6-3-4-8-7(5-6)10-9(13-2)11(8)12/h3-5,12H,1-2H3 |
Clave InChI |
ZMPJWELKNGCYPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=N2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B13771346.png)

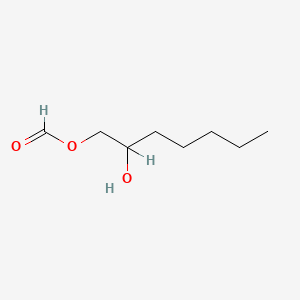
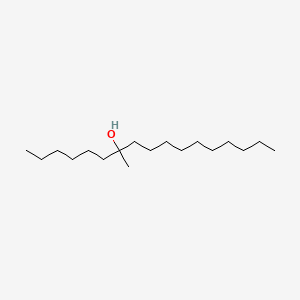
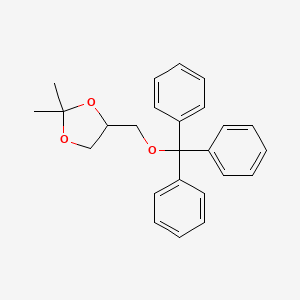

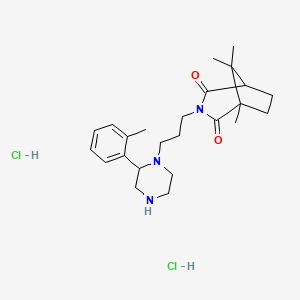


![1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]-](/img/structure/B13771407.png)
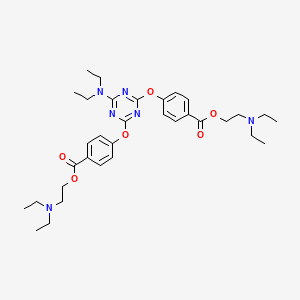
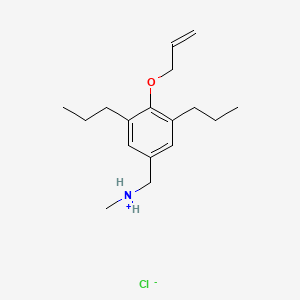
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)

